



Application Notes and Protocols for In Vivo Delivery of Bisindolylmaleimide V

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Compound of Interest		
Compound Name:	Bisindolylmaleimide V	
Cat. No.:	B1667442	Get Quote

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Introduction

Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide family of compounds. Structurally similar to potent protein kinase C (PKC) inhibitors like Bisindolylmaleimide I and IX, **Bisindolylmaleimide V** is distinguished by its lack of significant inhibitory activity against PKC, with a Kd value greater than 100 μM.[1] This property has led to its common use as a negative control in studies investigating PKC-mediated signaling pathways.

Interestingly, while inactive against PKC, **Bisindolylmaleimide V** has been identified as an inhibitor of the p70 ribosomal S6 kinase (p70S6K), with an in vivo IC50 of 8 μ M.[1][2][3] This makes it a valuable tool for dissecting signaling pathways that are independent of PKC but may involve p70S6K. The dual utility of **Bisindolylmaleimide V** as a negative control for PKC and a potential inhibitor of p70S6K necessitates well-defined protocols for its in vivo application to ensure accurate and reproducible experimental outcomes.

These application notes provide a comprehensive overview of the known in vivo applications of Bisindolylmaleimide V, along with detailed, generalized protocols for its delivery in animal models. Due to a lack of detailed published protocols for the in vivo administration of Bisindolylmaleimide V, the provided methodologies are based on best practices and protocols for structurally related bisindolylmaleimide compounds.



Data Presentation

Table 1: In Vitro and In Vivo Activity of

Bisindolvlmaleimide V

Target	Activity	Concentration	Context	Reference
Protein Kinase C (PKC)	Negative Control	Kd > 100 μM	In vitro	[1]
p70S6K/p85S6K	Inhibition	IC50 = 8 μM	In vivo	[1][2][3]

Table 2: General In Vivo Administration Parameters for

Bisindolylmaleimides

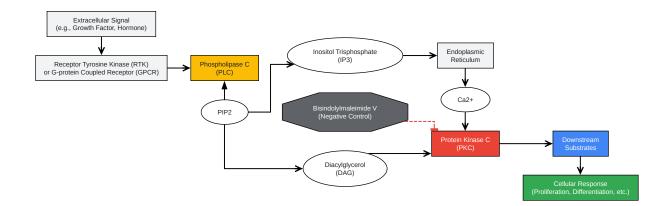
Compound	Animal Model	Dosage	Administrat ion Route	Vehicle	Reference
BMA097 (Bisindolylmal eimide analog)	Nude mice with MDA- MB-231 xenografts	10 and 40 mg/kg	Intraperitonea I (i.p.)	DMSO and saline	
Ro 31-8220 (Bisindolylmal eimide IX)	MLP-/- Mice	6 mg/kg/day	Subcutaneou s (s.c.)	Not specified	[4]
GF109203X (Bisindolylmal eimide I)	Wistar rats	10 μ g/mouse	Intraplantar (i.pl.)	Not specified	[5]

Note: The data in Table 2 is for related bisindolylmaleimide compounds and should be used as a starting point for optimizing the delivery of **Bisindolylmaleimide V**.

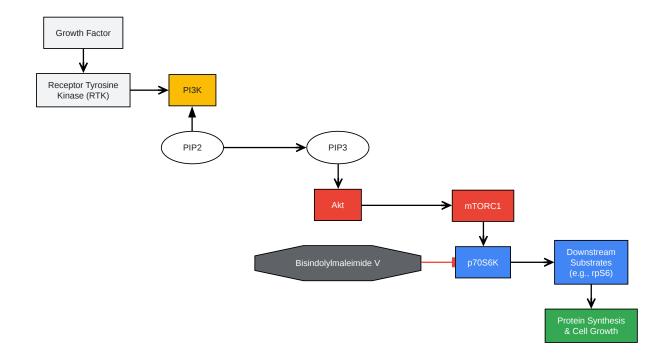
Signaling Pathways

BisindolyImaleimide V is primarily discussed in the context of two major signaling pathways: the Protein Kinase C (PKC) pathway, where it serves as a negative control, and the PI3K/Akt/mTOR pathway, where it can inhibit the downstream effector p70S6K.

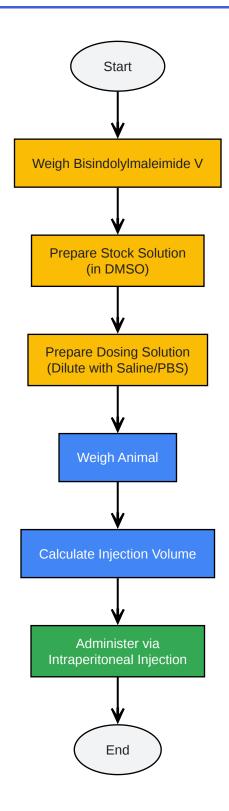












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